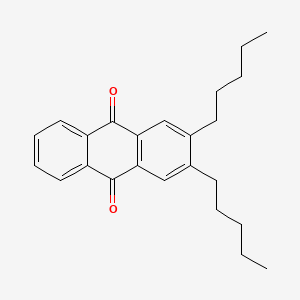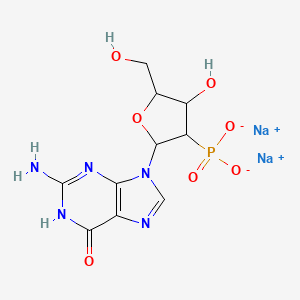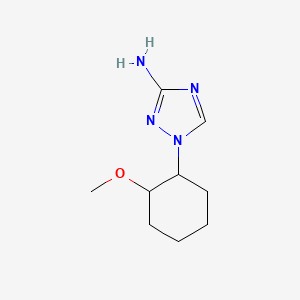
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound features a methoxy group attached to a cyclohexyl ring, which is further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions.
Introduction of the methoxy group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the triazole ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Coupling of the cyclohexyl and triazole rings: The final step involves coupling the cyclohexyl ring with the triazole ring using suitable coupling agents and reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its triazole ring is known to interact with biological targets, making it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Methoxycyclohexyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(2-Hydroxycyclohexyl)-1H-1,2,4-triazol-3-amine: This compound has a hydroxy group instead of a methoxy group, which can lead to different chemical and biological properties.
1-(2-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine: The presence of a methyl group instead of a methoxy group can affect the compound’s reactivity and interactions with biological targets.
1-(2-Ethoxycyclohexyl)-1H-1,2,4-triazol-3-amine: The ethoxy group can introduce different steric and electronic effects compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H16N4O |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
1-(2-methoxycyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4O/c1-14-8-5-3-2-4-7(8)13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12) |
Clave InChI |
SRJZPKBOTGCNEL-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCCC1N2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


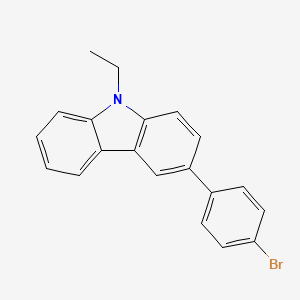
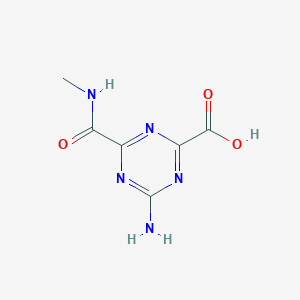

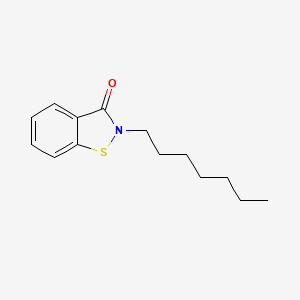
![3-O-tert-butyl 3-O'-ethyl spiro[3-azabicyclo[3.3.1]nonane-9,5'-4H-1,2-oxazole]-3,3'-dicarboxylate](/img/structure/B15251227.png)

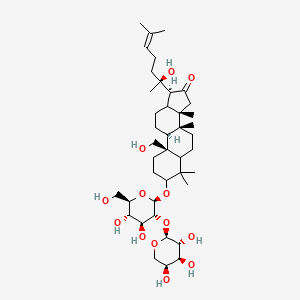
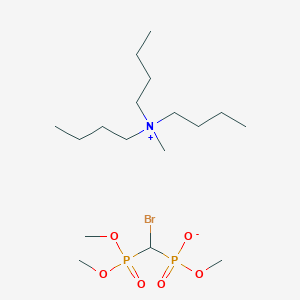
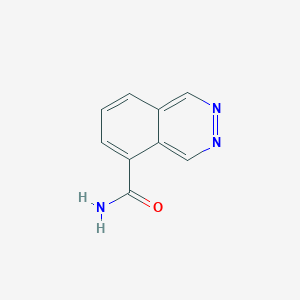
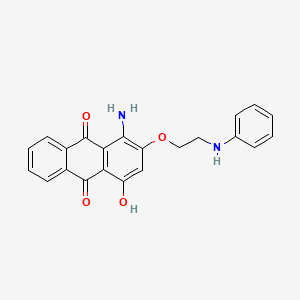

![tert-Butyl thiazolo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B15251271.png)
